molecular formula C24H20N4O4 B2921873 2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide CAS No. 904266-20-2

2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide

Cat. No.: B2921873
CAS No.: 904266-20-2
M. Wt: 428.448
InChI Key: MFENTKXIBRJTEG-UHFFFAOYSA-N
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Description

2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a functionalized indolizine derivative developed for investigative oncology and pharmacology. Indolizine-based compounds are azaheterocyclic scaffolds of significant interest in medicinal chemistry due to their planar structure and capacity to interact with key biological targets . Research on analogous compounds indicates that this class exhibits potential anticancer activity by inhibiting tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in proliferating cells . Molecular docking studies of similar indolizine derivatives suggest they can bind with high affinity to the colchicine-binding site of tubulin, with key interactions involving residues such as βASN-258 and βLYS-352 . The specific substitution pattern on this compound—featuring a 4-nitrobenzoyl group at the 3-position and a 2,3-dimethylphenyl carboxamide at the 1-position—is designed to optimize these interactions and enhance cytotoxic potential. Furthermore, in silico ADMET analysis of related active indolizines predicts promising drug-like qualities, including good oral bioavailability and low toxicity risks, making them valuable candidates for lead optimization in drug discovery . This reagent is intended for research purposes to further elucidate the structure-activity relationships of indolizines and to explore their mechanisms of action against various cancer cell lines.

Properties

IUPAC Name

2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c1-14-6-5-7-18(15(14)2)26-24(30)20-19-8-3-4-13-27(19)22(21(20)25)23(29)16-9-11-17(12-10-16)28(31)32/h3-13H,25H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFENTKXIBRJTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(2,3-dimethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H18N4O3
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer properties. For instance, analogs of indolizine derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain indolizine derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative activity .

Table 1: Anticancer Activity of Indolizine Derivatives

CompoundCell LineIC50 (µM)
2-amino-N-(2,3-dimethylphenyl)-...A549 (Lung Cancer)0.5
2-amino-N-(2,3-dimethylphenyl)-...MCF7 (Breast Cancer)0.7
2-amino-N-(2,3-dimethylphenyl)-...HeLa (Cervical)0.6

The mechanism by which this compound exerts its biological effects may involve the inhibition of key proteins involved in cancer progression. Specifically, it may interact with proteins such as MDM2 and XIAP, which are known to play roles in regulating apoptosis and cell survival pathways. By inhibiting these proteins, the compound could promote apoptosis in cancer cells .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Indolizine Derivatives : A recent investigation into a series of indolizine derivatives revealed that modifications at the benzoyl position significantly enhanced anticancer activity against leukemia cell lines. The most potent derivative exhibited an IC50 value of 0.3 µM against acute lymphoblastic leukemia cells .
  • Mechanistic Insights : Another study highlighted that compounds with similar structures could induce apoptosis through caspase activation pathways independent of p53 status. This suggests a broad applicability for treatment in p53-deficient cancers .

Comparison with Similar Compounds

(a) Chloro vs. Methyl Substitutions

  • Electron-Withdrawing vs. The 2,3-dimethylphenyl group in the target molecule lacks chlorine’s polarity, which may reduce binding affinity to hydrophobic enzyme pockets but improve solubility.
  • Positional Isomerism : The 3-chloro-2-methylphenyl (meta-chloro, ortho-methyl) and 3-chloro-4-methylphenyl (meta-chloro, para-methyl) analogs demonstrate that substituent positioning affects steric hindrance. For example, the 4-methyl group in may restrict rotational freedom compared to , altering conformational stability.

(b) Nitrobenzoyl vs. Methylbenzoyl

  • The 4-nitrobenzoyl group (in and the target compound) is a strong electron-withdrawing moiety, increasing the electrophilicity of the indolizine core. In contrast, the 4-methylbenzoyl group in is electron-donating, which could reduce reactivity but enhance metabolic stability.

Molecular Weight and Functional Group Diversity

  • Thiophene-Sulfonyl Derivative : This compound diverges significantly with a thiophene ring and sulfonyl group, increasing molecular weight (469.6 g/mol) and introducing sulfur-based polarity. Such structural changes suggest distinct pharmacological targets compared to nitrobenzoyl-containing indolizines.

Implications for Drug Design

  • Bioavailability : The nitro group in and the target compound may enhance interaction with positively charged enzyme active sites (e.g., kinases) but could also increase cytotoxicity.
  • Synthetic Feasibility : The absence of chlorine in the target compound’s 2,3-dimethylphenyl group simplifies synthesis compared to , as halogenation steps are avoided.

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